molecular formula C10H10O2 B12862939 5,6-Dimethylbenzofuran-2(3H)-one

5,6-Dimethylbenzofuran-2(3H)-one

Cat. No.: B12862939
M. Wt: 162.18 g/mol
InChI Key: CXJDQCSBHZIGBV-UHFFFAOYSA-N
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Description

5,6-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 5 and 6 positions of the benzofuran ring and a ketone group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylbenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-5,6-dimethylbenzaldehyde in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

5,6-Dimethylbenzofuran-2(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: Similar in structure but lacks the ketone group at the 2 position.

    2,5-Dimethyl-3-phenylbenzofuran: Contains a phenyl group at the 3 position instead of a ketone group.

Uniqueness

5,6-Dimethylbenzofuran-2(3H)-one is unique due to the presence of both methyl groups and a ketone group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5,6-dimethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-6-3-8-5-10(11)12-9(8)4-7(6)2/h3-4H,5H2,1-2H3

InChI Key

CXJDQCSBHZIGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C2

Origin of Product

United States

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